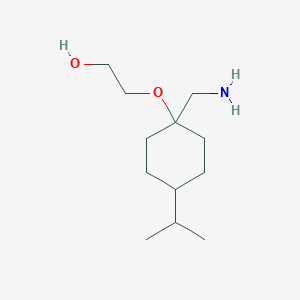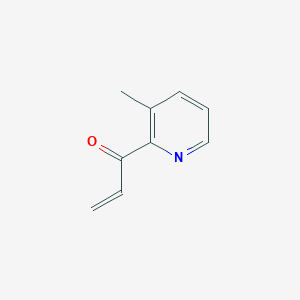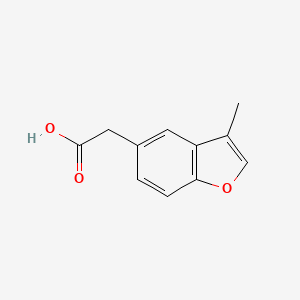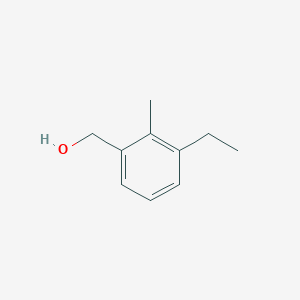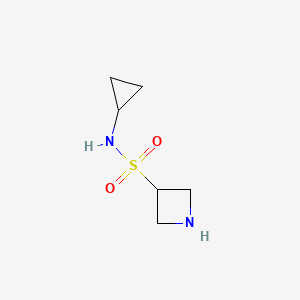![molecular formula C12H16FN B13557606 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-(4-fluorophenyl)ethyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities .
Méthodes De Préparation
One common synthetic route starts with the reaction of 4-fluorophenylacetonitrile with a suitable amine to form an intermediate, which is then cyclized to form the pyrrolidine ring . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and specific reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a more saturated compound .
Applications De Recherche Scientifique
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an anti-inflammatory or anticancer agent.
Mécanisme D'action
The mechanism of action of 3-[2-(4-Fluorophenyl)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and selectivity towards certain targets, contributing to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
3-[2-(4-Fluorophenyl)ethyl]pyrrolidine can be compared with other pyrrolidine derivatives, such as:
3-(4-Fluorophenyl)pyrrolidine: Similar structure but lacks the ethyl group, which may affect its biological activity and binding properties.
Pyrrolidine-2,5-diones: These compounds have different substitution patterns and may exhibit different biological activities.
Prolinol: A hydroxylated pyrrolidine derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Propriétés
Formule moléculaire |
C12H16FN |
|---|---|
Poids moléculaire |
193.26 g/mol |
Nom IUPAC |
3-[2-(4-fluorophenyl)ethyl]pyrrolidine |
InChI |
InChI=1S/C12H16FN/c13-12-5-3-10(4-6-12)1-2-11-7-8-14-9-11/h3-6,11,14H,1-2,7-9H2 |
Clé InChI |
FHWUYVPLVQVFIE-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1CCC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


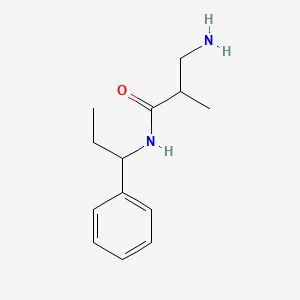

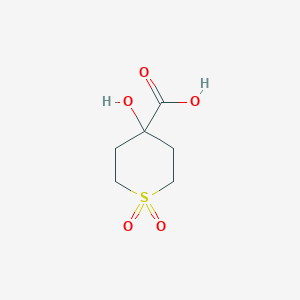
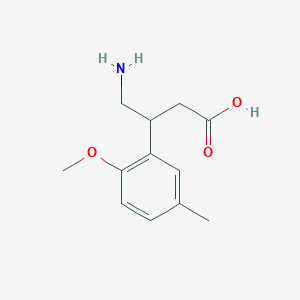
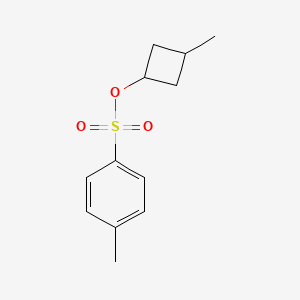
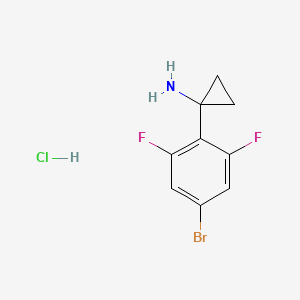
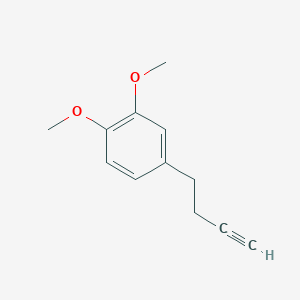
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
